6alpha-Hydroxycortisol

Descripción general

Descripción

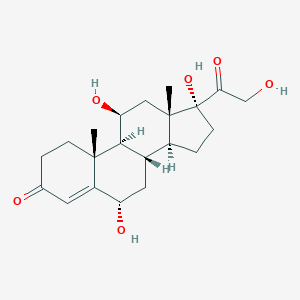

6alpha-Hydroxycortisol is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a steroid compound with the molecular formula C21H30O6 and a molecular weight of 378.46 g/mol . This compound is known for its role in the metabolism of cortisol and is often studied in the context of its biological and pharmacological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6alpha-Hydroxycortisol can be synthesized through the hydroxylation of cortisol. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which catalyze the hydroxylation at the 6alpha position . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst in an aqueous medium.

Industrial Production Methods: Industrial production of this compound involves biotechnological methods using microbial or mammalian cell cultures that express the necessary cytochrome P450 enzymes. These cultures are optimized for high yield and purity of the product. The process includes fermentation, extraction, and purification steps to isolate this compound from the culture medium .

Análisis De Reacciones Químicas

Types of Reactions: 6alpha-Hydroxycortisol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6alpha-hydroxycortisone.

Reduction: Reduction reactions can convert it back to cortisol.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: 6alpha-Hydroxycortisone.

Reduction: Cortisol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

6alpha-Hydroxycortisol has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.

Biology: Studies on its role in the metabolism of cortisol and its effects on various biological processes.

Medicine: Research on its potential therapeutic effects and its role as a biomarker for certain diseases.

Industry: Used in the development of diagnostic assays and in the pharmaceutical industry for drug development

Mecanismo De Acción

6alpha-Hydroxycortisol exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it influences gene expression and modulates various physiological processes, including inflammation, immune response, and metabolism. The molecular targets include enzymes and proteins involved in these pathways, leading to downstream effects such as reduced inflammation and altered metabolic activity .

Comparación Con Compuestos Similares

6beta-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.

Cortisol: The parent compound from which 6alpha-Hydroxycortisol is derived.

Cortisone: An oxidized form of cortisol.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6alpha position, which imparts distinct biological and pharmacological properties compared to its isomers and other cortisol metabolites. This specificity makes it a valuable compound for studying the metabolic pathways of cortisol and its related effects .

Actividad Biológica

6α-Hydroxycortisol is a steroid hormone that plays a significant role in the metabolism of cortisol, a key hormone involved in stress response and various metabolic processes. This article delves into its biological activity, clinical significance, and research findings, supported by data tables and case studies.

Chemical Structure and Metabolism

6α-Hydroxycortisol is a metabolite of cortisol, produced primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. The conversion of cortisol to 6α-hydroxycortisol occurs in the liver and other tissues, where it is subsequently excreted in urine. This metabolic pathway is crucial for regulating cortisol levels within the body.

Biological Role

The biological role of 6α-hydroxycortisol is closely linked to its function as a biomarker for CYP3A4 activity. Variations in its levels can indicate changes in cortisol metabolism due to various factors, including drug interactions and disease states.

Key Functions:

- Cortisol Clearance: 6α-Hydroxycortisol levels can reflect the metabolic clearance of cortisol, which is essential for maintaining homeostasis.

- Drug Metabolism: As many drugs are metabolized by CYP3A4, measuring 6α-hydroxycortisol can help assess potential drug interactions and therapeutic efficacy.

Clinical Significance

Abnormal levels of 6α-hydroxycortisol may indicate underlying health issues such as Cushing's syndrome (characterized by excess cortisol) or adrenal insufficiency. Understanding its levels can aid in diagnosing these conditions.

Research Findings

Recent studies have explored the relationship between 6α-hydroxycortisol levels and various health conditions. Below are some notable findings:

Case Studies:

- Congenital Adrenal Hyperplasia: A study reported on an infant with congenital adrenal hyperplasia where elevated 6α-hydroxycortisol levels were observed, indicating altered cortisol metabolism due to enzyme deficiencies .

- Liver Cirrhosis: Research has shown that patients with liver cirrhosis exhibited significantly altered ratios of 6α-hydroxycortisol to cortisol, suggesting impaired CYP3A4 activity .

Data Table: Urinary Ratios of 6α-Hydroxycortisol to Cortisol

| Condition | Median Ratio (6α-Hydroxycortisol:Cortisol) | Sample Size |

|---|---|---|

| Healthy Adults | 1.50 | 36 |

| Liver Cirrhosis (Child B) | 0.90 | 28 |

| Liver Cirrhosis (Child C) | 0.70 | 29 |

| Postmortem Cases | 3.50 | 244 |

This table summarizes various studies that have assessed the urinary ratio of 6α-hydroxycortisol to cortisol across different health conditions, highlighting significant deviations from normal ranges in pathological states.

Propiedades

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTWPCIRXSCQF-HVIRSNARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316184 | |

| Record name | 6α-Hydroxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242-98-0 | |

| Record name | 6α-Hydroxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2242-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2242-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6α-Hydroxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55JM5DKO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a method to simultaneously measure 6β-Hydroxycortisol, 6α-Hydroxycortisol, and 6β-Hydroxycortisone in urine?

A1: The research article describes a novel method for the simultaneous measurement of 6β-Hydroxycortisol, 6α-Hydroxycortisol, and 6β-Hydroxycortisone in human urine using stable isotope dilution mass spectrometry []. This is significant because these compounds are metabolites of cortisol, a steroid hormone produced by the adrenal glands. Measuring these metabolites can provide valuable insights into cortisol metabolism and adrenal function. The ability to measure them simultaneously allows for a more comprehensive assessment compared to analyzing them individually.

Q2: What analytical challenges did the researchers address in developing this method?

A2: The researchers addressed several analytical challenges, including the need for high sensitivity and specificity to accurately measure the low concentrations of these metabolites in urine. They achieved this by using deuterium-labeled internal standards for each analyte, allowing for accurate quantification even in the presence of other compounds in the urine matrix []. Additionally, they utilized gas chromatography coupled with mass spectrometry, which provides excellent separation and detection capabilities for complex biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.